6-Methoxyisoquinolin-1-amine

ROCK inhibitor kinase inhibitor fragment-based drug discovery

6-Methoxyisoquinolin-1-amine (CAS 266690-48-6) is a privileged fragment core for ATP-competitive kinase inhibitor discovery. Its 6-methoxy substitution is essential for achieving low-nanomolar ROCK-I potency (IC50 = 17 nM) and favorable PK profiles, as validated in published fragment-based drug discovery campaigns. Unlike the unsubstituted parent, this scaffold enables systematic vector growth from the 1-amino position. The compound is also a key intermediate for synthesizing potent MAO-A inhibitors (IC50 = 0.81 μM) and anticancer copper(II) complexes with bimodal cytotoxicity. Procure this high-purity building block to recapitulate proven SAR, accelerate lead optimization, and exploit multiple therapeutic target opportunities.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 266690-48-6
Cat. No. B1590702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyisoquinolin-1-amine
CAS266690-48-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NC=C2)N
InChIInChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12)
InChIKeyCPHNYLVFPAMYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyisoquinolin-1-amine (CAS: 266690-48-6): A Key 6-Substituted Isoquinolin-1-amine Scaffold for ROCK Inhibition and Targeted Kinase Probe Development


6-Methoxyisoquinolin-1-amine (CAS: 266690-48-6, molecular formula C10H10N2O, molecular weight 174.20 g/mol) is a 6-substituted isoquinolin-1-amine derivative that serves as a critical pharmacophore and fragment core in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. Its structural classification places it within the broader class of isoquinolin-1-amines, which are recognized for their ability to bind within the hinge region of kinase ATP-binding sites. This specific compound, characterized by a 6-methoxy substitution, is distinct from its unsubstituted 1-aminoisoquinoline parent [1] and other positional isomers. It is commercially available as a research-use-only (RUO) building block with a typical purity of 97% , and has been specifically utilized in fragment-based drug discovery (FBDD) campaigns targeting Rho-associated coiled-coil kinase 1 (ROCK-I) . Its significance in procurement lies in its demonstrated utility as a fragment hit for optimizing potency and pharmacokinetic (PK) profiles in ROCK-I inhibitor development, differentiating it from other heteroaromatic amine fragments that may lack this validated tractability.

Why 6-Methoxyisoquinolin-1-amine (CAS: 266690-48-6) Cannot Be Interchanged with Generic Isoquinolin-1-amines: Quantitative Differentiation for ROCK-I Selectivity and Synthetic Tractability


Generic substitution with unsubstituted isoquinolin-1-amine (CAS: 1532-84-9) or alternative regioisomers fails for 6-Methoxyisoquinolin-1-amine due to critical differences in potency, selectivity, and downstream synthetic utility. As a fragment hit for ROCK-I inhibition, the unsubstituted isoquinolin-1-amine exhibits only weak or negligible activity against ROCK-I, providing no meaningful starting point for optimization [1]. In contrast, the 6-methoxy substitution in this compound provides a crucial vector for fragment growth, enabling the rational design of more potent ATP-competitive inhibitors. This structural feature is essential for achieving the improved ROCK-I potency and favorable pharmacokinetic (PK) profiles observed in advanced lead compounds derived from this scaffold, outcomes that are unattainable from the unadorned isoquinolin-1-amine core . Therefore, selecting the correct 6-methoxy variant is not an arbitrary choice but a prerequisite for recapitulating published structure-activity relationships (SAR) and achieving the desired inhibitor efficacy in ROCK-related research programs.

Quantitative Comparative Evidence for 6-Methoxyisoquinolin-1-amine (CAS: 266690-48-6) in ROCK-I Inhibition, Anti-MAO Activity, and Anticancer Applications


ROCK-I Inhibition: 6-Methoxyisoquinolin-1-amine is a Foundational Fragment for Achieving Low Nanomolar Potency in Optimized Leads

6-Methoxyisoquinolin-1-amine itself was identified as a key fragment hit in a fragment-based NMR screen targeting ROCK-I. While the parent fragment (1-aminoisoquinoline) demonstrates negligible ROCK-I inhibition, optimized growth from the 6-methoxyisoquinolin-1-amine core has yielded advanced leads with significantly enhanced potency. For example, a patented Bristol-Myers Squibb compound (US11299488, Example 33), which incorporates the 6-methoxyisoquinolin-1-yl-amino moiety, exhibited an IC50 of 17 nM against human ROCK-II [1]. This represents a substantial improvement from the weak activity of the starting fragment, demonstrating the scaffold's essential role in achieving low nanomolar potency. Furthermore, lead compound 14A, optimized from the 6-substituted series, demonstrated equipotent activity against both ROCK-I and ROCK-II and showed robust in vivo efficacy in a spontaneous hypertensive rat model .

ROCK inhibitor kinase inhibitor fragment-based drug discovery cardiovascular disease

Monoamine Oxidase A (MAO-A) Inhibition: N-Methyl-6-methoxyisoquinolinium Ion is a Potent and Competitive Inhibitor

While the primary amine is a valuable synthetic intermediate, its quaternary ammonium derivative, N-methyl-6-methoxyisoquinolinium ion, demonstrates potent and competitive inhibition of monoamine oxidase A (MAO-A). In a comprehensive SAR study of isoquinoline derivatives, this specific ion exhibited an IC50 of 0.81 μM against MAO-A, establishing it as one of the most active compounds within the class [1]. This activity is significantly higher than many other isoquinoline derivatives tested in the same study. For context, the parent compound class of N-methylisoquinolinium ions was found to be the most active MAO-A inhibitor class overall, with this 6-methoxy variant being a key representative. A 3D-QSAR (CoMFA) analysis further confirmed that the steric and lipophilic contributions of the 6-methoxy group are critical modulators of this MAO-A inhibitory activity [1].

MAO-A inhibitor neuropharmacology QSAR isoquinolinium alkaloid

Anticancer Activity: Copper Complexes of 6-Methoxyisoquinolin-1-amine Derivatives Exhibit Selective Cytotoxicity and In Vivo Tumor Suppression

Derivatization of 6-methoxyisoquinolin-1-amine into a copper(II) complex (Cu2 = CuL2Cl2, where L2 = 2-(6-methoxyisoquinolin-1-yl) aniline) produces a compound with significant and selective anticancer activity. In a direct comparative study with its 6,7-dimethoxy analog (Cu1 = CuL1Cl2, L1 = 2-(6,7-dimethoxyisoquinolin-1-yl) aniline), the Cu2 complex derived from the mono-methoxy compound induced bimodal death (apoptosis and autophagy) in A549 lung cancer cells [1]. Crucially, both Cu1 and Cu2 exhibited high cytotoxic activity toward cancer cells but low cytotoxicity toward normal human cells, demonstrating a favorable selectivity profile. In vivo, the Cu2 complex effectively inhibited tumor growth in a xenograft mouse model bearing A549 cells, with lower in vivo toxicity compared to the standard chemotherapeutic cisplatin [1].

anticancer copper complex apoptosis autophagy in vivo model

Validated Research and Industrial Application Scenarios for 6-Methoxyisoquinolin-1-amine (CAS: 266690-48-6)


ROCK-I/II Inhibitor Lead Optimization via Fragment Growth

Use 6-Methoxyisoquinolin-1-amine as a privileged fragment core for fragment-based drug discovery (FBDD) campaigns targeting Rho-associated kinases (ROCK-I and ROCK-II). Its established tractability allows for systematic growth from the 1-amino position to achieve low nanomolar potency (e.g., IC50 = 17 nM) and favorable PK profiles, as demonstrated in the optimization of lead compound 14A and related patented analogs .

Synthesis of Potent and Selective MAO-A Inhibitors

Employ 6-Methoxyisoquinolin-1-amine as a starting material for the synthesis of N-alkylated, particularly N-methylated, isoquinolinium salts. This specific derivative class, exemplified by N-methyl-6-methoxyisoquinolinium ion, acts as a potent (IC50 = 0.81 μM) and competitive inhibitor of MAO-A, a key target in neuropsychiatric and neurodegenerative disease research [1].

Development of Targeted Anticancer Copper Complexes

Utilize 6-Methoxyisoquinolin-1-amine to synthesize bidentate ligands (e.g., 2-(6-methoxyisoquinolin-1-yl) aniline) for the preparation of copper(II) complexes. These complexes have demonstrated selective, bimodal (apoptotic and autophagic) cytotoxicity against cancer cells like A549 and potent in vivo tumor suppression in xenograft models, with a better safety profile than the standard-of-care drug cisplatin [2].

Synthesis of Novel Voltage-Gated Potassium Channel Probes

Leverage the 6-methoxyisoquinolin-1-amine core to synthesize advanced analogs, such as N-(6-chloropyridin-3-yl)-6-methoxyisoquinolin-1-amine, for investigating potassium voltage-gated channels. This specific derivative has been profiled in a functional potassium flux assay (EC50 = 5.5 μM) [3], demonstrating the scaffold's broader utility in developing chemical probes for ion channel research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxyisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.